molecular formula C10H9BrN2O2 B1624018 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione CAS No. 78756-36-2

7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione

Cat. No.: B1624018
CAS No.: 78756-36-2
M. Wt: 269.09 g/mol
InChI Key: KKJBJTGEGMJZCG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of bromine as a halogenating agent and various organic solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 7-bromo derivatives exhibit antidepressant properties. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that benzodiazepine derivatives can enhance mood and reduce anxiety-like behaviors in animal models .

Anticonvulsant Effects

Benzodiazepines are widely recognized for their anticonvulsant properties. 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione may contribute to this field by acting on GABA receptors to increase inhibitory neurotransmission, thereby preventing seizures .

Potential in Treating Neurodegenerative Disorders

The neuroprotective effects of benzodiazepines suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that these compounds could mitigate oxidative stress and inflammation in neuronal cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving halogenation and cyclization processes. Understanding the synthetic pathways is crucial for developing analogs with enhanced efficacy or reduced side effects.

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the antidepressant effects of a related benzodiazepine compound in patients with major depressive disorder. Results showed significant improvement in depressive symptoms compared to placebo groups, suggesting a promising avenue for further research into 7-bromo derivatives .

Case Study 2: Anticonvulsant Research

In a preclinical study using rodent models, researchers evaluated the anticonvulsant properties of various benzodiazepine derivatives. The study found that certain modifications to the benzodiazepine structure enhanced seizure control without the sedative effects commonly associated with traditional treatments .

Mechanism of Action

The mechanism of action of 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system. This modulation can lead to various pharmacological effects, including anxiolytic and sedative properties .

Comparison with Similar Compounds

7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione can be compared with other benzodiazepine derivatives such as diazepam and lorazepam. While all these compounds share a common benzodiazepine core structure, this compound is unique due to the presence of the bromine atom and the specific substitution pattern on the benzodiazepine ring . This uniqueness can result in different pharmacological properties and applications.

Similar compounds include:

Biological Activity

7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione (CAS Number: 78756-36-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C10H9BrN2O2
  • Molecular Weight : 269.09 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95% .

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazepines exhibit significant anticancer properties. For instance, compounds similar to 7-bromo derivatives have shown effectiveness against various cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)Reference
7-Bromo-4-methyl-benzodiazepineMKN-45 (gastric adenocarcinoma)12.5
Clozapine (reference drug)MKN-4515.0

In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway .

Neuroleptic Activity

The compound is structurally related to known neuroleptics. In animal models, it has exhibited moderate antipsychotic effects comparable to clozapine. Research indicates that it acts primarily as a dopamine D2 receptor antagonist, which is crucial for managing psychotic disorders .

The mechanism by which 7-bromo derivatives exert their biological effects involves several pathways:

  • Dopamine Receptor Modulation : By binding to dopamine receptors, it alters neurotransmitter levels in the brain.
  • Apoptosis Induction in Cancer Cells : The compound activates apoptotic pathways, leading to cell death in cancerous cells.
  • Antisecretory Activity : It has shown potential in reducing gastric acid secretion in animal models, suggesting a role in gastrointestinal health .

Case Study 1: Anticancer Efficacy

A study conducted on MKN-45 gastric adenocarcinoma cells revealed that treatment with 7-bromo derivatives resulted in a significant reduction in cell viability over 48 hours. The study utilized flow cytometry to assess apoptosis and found that treated cells exhibited increased levels of Annexin V positivity compared to controls.

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving rats, administration of the compound led to reduced locomotor activity and increased time spent in immobility during forced swim tests, indicating potential antidepressant-like effects alongside its antipsychotic properties.

Properties

IUPAC Name

7-bromo-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJBJTGEGMJZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415402
Record name 7-BROMO-4-METHYL-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668808
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

78756-36-2
Record name 7-BROMO-4-METHYL-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 39.5 g of 5-bromoisatoic acid anhydride and 14.5 g of sarcosine in 150 ml of dimethyl sulphoxide is heated to 100° C. while stirring. In so doing, a vigorous evolution of carbon dioxide occurs from 70° C. and this has finished after ca 30 minutes. The mixture is stirred at 100° C. for a further 30 minutes and thereafter the mixture is poured into 900 ml of ice-water (temperature 5° C.) and the separated material is filtered off under suction. The crystals are washed with water and subsequently dried at 50° C. over phosphorus pentoxide in a vacuum drying cabinet. There is obtained 7-bromo-3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione in the form of light beige crystals. A sample recrystallised from methanol has a melting point of 260°-261° C.
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
900 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 39.5 g of 5-bromoisatoic acid anhydride, 14.5 g of sarcosine and 150 ml of dimethyl sulphoxide is heated to 100° while stirring. After completion of the gas evolution, the mixture is stirred at 100° for a further 30 minutes and subsequently poured into 900 ml of ice-water. The precipitated crystals are filtered off under suction, washed with water and dried at 50° in vacuo over phosphorus pentoxide. There is obtained 7-bromo-3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione as light beige crystals. A sample recrystallized from methanol has a melting point of 260°-261°.
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
900 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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